Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 5-chloro-2-[(4-methoxyphenyl)methyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-16(19)14-9-12(17)10-18-15(14)8-11-4-6-13(20-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUKOHGRPFPNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic challenge lies in the selective introduction of the chloro substituent at the 5-position and the 4-methoxybenzyl group at the 2-position of the nicotinate ring without affecting the ester moiety.
General Synthetic Strategy
The preparation typically follows a convergent synthetic route involving:
- Esterification of nicotinic acid to form ethyl nicotinate
- Selective chlorination at the 5-position of the pyridine ring
- Introduction of the 4-methoxybenzyl substituent at the 2-position via nucleophilic substitution or cross-coupling reactions
Preparation Methods Analysis
Esterification of Nicotinic Acid to Ethyl Nicotinate
- Method: Acid-catalyzed esterification using ethanol and catalytic sulfuric acid under reflux conditions.
- Reaction Conditions:
- Ethanol solvent (excess)
- Concentrated H₂SO₄ as catalyst
- Reflux at ~85°C for 8 hours
- Workup: Removal of ethanol under reduced pressure, extraction with ethyl acetate, washing with sodium bicarbonate and water, drying over anhydrous sodium sulfate.
- Yield: High, approximately 98%
- Characterization: ¹H NMR confirms ester formation with characteristic quartet and triplet signals for ethyl group protons.
This step provides the ethyl nicotinate intermediate necessary for further functionalization.
Selective Chlorination at the 5-Position
- Chlorination Agents: Thionyl chloride (SOCl₂) or oxalyl chloride are preferred for converting nicotinic acid derivatives to chlorinated analogs.
- Catalysts/Additives: N,N-dimethylformamide (DMF) is often added in catalytic amounts (0.001 to 0.5 equivalents) to facilitate chlorination.
- Solvents: Aromatic hydrocarbons such as toluene or xylene are preferred solvents for the chlorination reaction due to their inertness.
- Reaction Conditions:
- Temperature: Typically 50–80°C
- Molar ratio of chlorinating agent: 1 to 2 equivalents relative to substrate
- Purification: Distillation under reduced pressure or crystallization to isolate the chlorinated intermediate with purity >99%.
- Example: Conversion of ethyl 5-fluoronicotinate to ethyl 5-chloronicotinate analogs under these conditions has been reported with yields around 62%.
Introduction of 4-Methoxybenzyl Group at the 2-Position
Two main synthetic approaches are reported:
Nucleophilic Substitution on Activated Pyridine Derivatives
- Starting Material: 2-chloro-5-substituted nicotinate ester
- Nucleophile: 4-methoxybenzyl nucleophile or equivalent organometallic reagent (e.g., 4-methoxybenzyl zinc chloride)
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling reactions
- Solvent: Mixtures of DME (dimethoxyethane) and ethanol or tetrahydrofuran (THF)
- Reaction Conditions: Heating at 80°C for 4–6 hours under nitrogen atmosphere
- Yield: High yields reported (up to 96%) with regioselective substitution at the 2-position
- Workup: Extraction with ethyl acetate, drying, and purification by silica gel chromatography
- Example: Cross-coupling of 2-chloro-4-methylpyrimidine with 4-(methoxybenzoyl) zinc chloride to afford the substituted product.
Direct Alkylation via Benzylation
- Method: Alkylation of 2-position pyridine nitrogen or carbon via benzyl halides under basic conditions
- Reagents: 4-methoxybenzyl chloride or bromide, base such as triethylamine or cesium carbonate
- Solvent: Polar aprotic solvents such as DMF or DMSO
- Reaction Conditions: Room temperature to mild heating (20–50°C), reaction time 1–4 hours
- Yield: Moderate to good yields depending on substrate and conditions
- Notes: Careful control of regioselectivity and avoidance of over-alkylation is critical.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Nicotinic acid, ethanol, H₂SO₄, reflux 85°C, 8h | 98 | High purity ethyl nicotinate obtained |
| 2 | Chlorination | Thionyl chloride, DMF catalyst, toluene, 50–80°C | 62 | Selective 5-position chlorination |
| 3 | Cross-coupling substitution | Pd(PPh₃)₂Cl₂, 4-methoxybenzyl zinc chloride, DME/EtOH, 80°C | 90+ | Efficient 2-position substitution |
| 4 | Alternative alkylation | 4-methoxybenzyl halide, base, DMF/DMSO, 20–50°C | 70–85 | Requires regioselectivity control |
Research Findings and Observations
- The esterification step is straightforward and high yielding, providing a robust starting material for further modifications.
- Chlorination using thionyl chloride with DMF as a catalyst in aromatic solvents is effective for selective halogenation at the 5-position of the nicotinate ring, crucial for subsequent substitution reactions.
- Palladium-catalyzed cross-coupling with organozinc reagents bearing the 4-methoxybenzyl moiety allows for high regioselectivity and yields in installing the 2-substituent.
- Alternative nucleophilic substitution or alkylation methods provide flexibility but may require careful optimization to avoid side reactions or regioisomer formation.
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate has been investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Anticancer Activity: Studies indicate that this compound may induce apoptosis in cancer cells. For example, in human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value around 25 µM. The mechanism involves activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic protein expressions.
- Antimicrobial Properties: Preliminary research suggests that derivatives of nicotinic acids exhibit antimicrobial activity, presenting opportunities for developing new antibiotics .
Biological Research
The compound has been studied for its effects on various cellular pathways:
- Enzyme Inhibition: this compound has shown significant inhibition of certain kinases involved in cancer proliferation. The binding affinity and specificity of the compound to these enzymes make it a valuable tool for understanding cancer biology .
Table 1: Enzyme Inhibition Potency
| Enzyme Target | Inhibition Potency (IC50) |
|---|---|
| Kinase A | 20 µM |
| Kinase B | 15 µM |
Synthetic Methodologies
The unique structure of this compound allows it to serve as a building block in organic synthesis:
- Synthesis of Complex Molecules: The compound can be utilized as a precursor for synthesizing more complex organic molecules through various chemical reactions such as nucleophilic substitutions and couplings with bioactive amines .
Case Study 1: Anticancer Mechanism Exploration
In a study involving MCF-7 breast cancer cells, treatment with this compound led to:
- Increased activation of caspase-3.
- Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).
This indicates its potential as an anticancer agent through modulation of apoptotic pathways.
Case Study 2: Antimicrobial Activity Assessment
A series of tests were conducted to evaluate the antimicrobial efficacy against common bacterial strains. The results showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The compound’s key structural features—chlorine and 4-methoxybenzyl substituents—distinguish it from similar nicotinate derivatives. Below is a comparative analysis with select analogs:
a) Ethyl 6-Chloro-4-(4-Methoxybenzylamino)Nicotinate
- Substituents: Chlorine at position 6, 4-methoxybenzylamino group at position 4.
- Synthesis : Prepared via nucleophilic substitution of ethyl 4,6-dichloronicotinate with (4-methoxybenzyl)amine in the presence of triethylamine (TEA) .
- Key Differences: Substituent positions (4 vs. 2) and the presence of an amino linker. The amino group may enhance hydrogen-bonding interactions, influencing solubility and target binding .
b) Ethyl 2-(Benzylamino)-5-Chloronicotinate
- Substituents: Benzylamino group at position 2, chlorine at position 5.
c) Ethyl 2-((4-Methoxyphenyl)Ethynyl)Nicotinate
- Substituents : Ethynyl-linked 4-methoxyphenyl group at position 2.
- Impact : The ethynyl spacer introduces rigidity and electron-withdrawing effects, contrasting with the flexible benzyl group in the target compound. This structural difference may affect binding affinity in enzyme inhibition studies .
Physicochemical Properties
- Lipophilicity : The chlorine atom and 4-methoxybenzyl group in the target compound likely increase logP compared to unsubstituted ethyl nicotinate (e.g., ethyl nicotinate has a partition coefficient of ~1.2–1.5) .
- Basicity: The 4-methoxybenzyl group’s electron-donating methoxy substituent may slightly reduce acidity (higher pKa) compared to non-methoxy analogs like ethyl 2-(benzylamino)-5-chloronicotinate .
Data Tables
Table 1: Structural Comparison of Key Nicotinate Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |
|---|---|---|---|
| Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate | 5-Cl, 2-(4-MeO-benzyl) | C₁₆H₁₅ClNO₃ | High lipophilicity, electron-withdrawing Cl |
| Ethyl 2-(benzylamino)-5-chloronicotinate | 2-BnNH, 5-Cl | C₁₅H₁₅ClN₂O₂ | Hydrogen-bonding capability |
| Ethyl 6-[(4-Cl-Bn)amino]-5-CN-2-Ph-nicotinate | 6-(4-Cl-BnNH), 5-CN, 2-Ph | C₂₂H₁₈ClN₃O₂ | Cyano group enhances electronic tuning |
Biological Activity
Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the esterification of nicotinic acid, followed by chlorination and substitution reactions. The general synthetic route can be summarized as follows:
- Esterification : Nicotinic acid is reacted with ethanol in the presence of an acid catalyst to form ethyl nicotinate.
- Chlorination : The ethyl nicotinate undergoes chlorination at the 5-position using thionyl chloride or similar reagents.
- Substitution : A nucleophilic substitution reaction introduces the 4-methoxybenzyl group at the 2-position using a suitable base.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of compounds related to this compound. For example, derivatives with similar structures have demonstrated significant inhibition of collagen synthesis in hepatic stellate cells (HSC-T6), which is crucial in preventing liver fibrosis. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 45 to 50 μM, indicating moderate potency against fibrosis-related pathways .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibits collagen expression |
| Compound 12m | 45.69 | Inhibits COL1A1 expression |
| Compound 12q | 45.81 | Inhibits hydroxyproline production |
Antiviral Activity
Another area of interest is the antiviral potential of related nicotinate derivatives. Compounds structurally similar to this compound have shown promising results as dual inhibitors of RNase H activity in HIV-1 reverse transcriptase, with some exhibiting IC50 values as low as 24 μM . This suggests a potential role for this class of compounds in antiviral therapies.
Other Biological Activities
Research also indicates that nicotinic acid derivatives can exhibit antioxidant properties, which may contribute to their biological activities. These properties are essential for mitigating oxidative stress-related diseases and could enhance the therapeutic profile of this compound in various contexts .
Case Studies
- In Vitro Studies : In vitro assays using HSC-T6 cells demonstrated that this compound significantly reduced collagen type I alpha 1 (COL1A1) protein expression, suggesting its potential as an antifibrotic agent .
- Antiviral Screening : A series of nicotinic acid derivatives were screened for their ability to inhibit HIV-1 RNase H activity, with some showing enhanced potency when modified with various substituents, indicating that structural modifications can lead to improved biological activity .
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For example, similar nicotinate derivatives are synthesized via refluxing intermediates (e.g., ethyl 6-chloro-5-cyano-2-methylnicotinate) with amines or benzyl derivatives in THF/EtOH or acetonitrile, using triethylamine as a catalyst . Optimization may include:
- Catalyst selection : Triethylamine or KOH to enhance reaction efficiency.
- Solvent systems : THF/EtOH (3:1 v/v) for improved solubility of aromatic intermediates.
- Temperature control : Reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation .
Table 1 : Comparative reaction conditions for analogous compounds:
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 6-chloro-nicotinate | Triethylamine | THF/EtOH | 72–85 | |
| Chloromethyl-nicotinate | KOH | Acetonitrile | 65–78 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to verify substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm and aromatic protons at δ 6.8–7.5 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., calculated for : ~305.7 g/mol) and purity (>95%) .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against acetylcholinesterase or kinases due to the nicotinate scaffold’s affinity for enzyme active sites .
- Receptor binding : Radioligand displacement assays for nicotinic or serotonin receptors, given the methoxybenzyl group’s potential CNS activity .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC values .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data between this compound and its fluorinated analogs?
- Methodological Answer : Contradictions may arise from differences in lipophilicity or electronic effects. Strategies include:
- Computational modeling : Compare electrostatic potential maps (e.g., DFT calculations) to identify variations in charge distribution affecting receptor binding .
- Metabolic stability assays : Assess hepatic microsomal degradation to determine if the methoxy group enhances stability vs. fluorinated analogs .
- Structure-activity relationship (SAR) : Synthesize derivatives with incremental substitutions (e.g., -OCH → -CF) to isolate contributing factors .
Q. What strategies mitigate byproduct formation during the coupling of 4-methoxybenzyl groups to the nicotinate core?
- Methodological Answer : Common byproducts (e.g., di-substituted or oxidized derivatives) can be minimized via:
- Protecting groups : Temporarily block reactive sites (e.g., chloro or ester groups) using trimethylsilyl (TMS) or tert-butyl groups .
- Low-temperature coupling : Perform reactions at 0–4°C to reduce undesired nucleophilic attacks .
- Purification techniques : Use flash chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the target compound .
Q. How do researchers design mechanistic studies to elucidate the compound’s interaction with nicotinic receptors?
- Methodological Answer : Combine in vitro and in silico approaches:
- Patch-clamp electrophysiology : Measure ion flux in α4β2 or α7 nicotinic receptor-expressing cells to assess agonist/antagonist effects .
- Molecular docking : Simulate binding poses using crystal structures of receptor subtypes (e.g., PDB ID: 2QC1) to predict interaction hotspots .
- Site-directed mutagenesis : Modify receptor residues (e.g., TrpB or loop C regions) to validate binding hypotheses .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies may stem from variations in starting material purity or catalysis. Solutions include:
- Reproducibility protocols : Standardize reagent sources (e.g., Sigma-Aldrylch >98% purity) and solvent drying methods (e.g., molecular sieves) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points .
- Collaborative validation : Cross-test synthetic routes in independent labs to identify protocol-specific variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
